molecular formula C45H73Br B121895 Solanesyl bromide CAS No. 52610-77-2

Solanesyl bromide

Cat. No.: B121895
CAS No.: 52610-77-2
M. Wt: 694 g/mol
InChI Key: SRKXEISKIAWCGM-MEGGAXOGSA-N
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Mechanism of Action

Target of Action

Solanesyl bromide is a derivative of solanesol, a long-chain polyisoprenoid alcohol compound with nine isoprene units . Solanesol is known to possess strong free radical absorption ability and antioxidant activity . It has been demonstrated to have anti-inflammatory, neuroprotective, and antimicrobial activities .

Mode of Action

Solanesol, from which this compound is derived, is known to interact with its targets through its strong free radical absorption ability and antioxidant activity . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Solanesol biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . The key enzymes in solanesol biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway . Their overexpression is favorable for downstream metabolic flow, further promoting the synthesis of downstream metabolites, such as solanesol .

Pharmacokinetics

Future studies should determine the pharmacokinetic properties of solanesol and its derivatives .

Result of Action

Solanesol, from which this compound is derived, has been shown to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-ulcer activities . This suggests that this compound may also have similar effects.

Action Environment

Solanesol accumulation in plants is influenced by genetic and environmental factors, including biotic stresses caused by pathogen infections, temperature, illumination, and agronomic measures . This suggests that the action, efficacy, and stability of this compound may also be influenced by similar factors.

Biochemical Analysis

Biochemical Properties

Solanesol, the parent compound of Solanesyl bromide, is known to possess strong free radical absorption ability and antioxidant activity due to the presence of several non-conjugated double bonds . It has been demonstrated to have anti-inflammatory, neuroprotective, and antimicrobial activities . This compound, being a derivative of solanesol, is expected to interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and the overall biochemical reactions they are involved in.

Molecular Mechanism

Solanesol is a key intermediate in the synthesis of coenzyme Q10, vitamin K2, and the anticancer agent synergiser N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine . This compound, as a derivative of solanesol, may share similar molecular interactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Solanesol biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . As a derivative of solanesol, this compound may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors.

Chemical Reactions Analysis

Types of Reactions: Solanesyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium thiolate (NaSR).

    Oxidation and Reduction: this compound can also undergo oxidation and reduction reactions, although these are less common.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields solanesyl azide, while reaction with potassium cyanide produces solanesyl cyanide .

Comparison with Similar Compounds

Solanesyl bromide is unique due to its long polyisoprenoid chain and the presence of a bromine atom, which makes it highly reactive in substitution reactions. Similar compounds include:

This compound’s uniqueness lies in its longer chain length, which provides distinct physical and chemical properties compared to its shorter counterparts .

Biological Activity

Solanesyl bromide is a chemical compound derived from solanesol, a natural product found in various plants, particularly tobacco. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by a long hydrocarbon chain with a bromine atom attached. Its molecular formula is C21H35BrC_{21}H_{35}Br. The compound's unique structure allows it to interact with various biological systems, making it a valuable subject for research in drug delivery and protein interactions.

Protein Prenylation

One of the primary biological activities of this compound is its role as a substrate in studying protein prenylation . Prenylation is a post-translational modification where a prenyl group is attached to a protein, influencing its localization and function. Research indicates that this compound can be used to study the interaction with prenyltransferase enzymes, which are crucial for understanding cellular processes and diseases related to protein mislocalization.

Inhibition of Protein-Protein Interactions

This compound has been shown to inhibit specific protein-protein interactions, suggesting its potential as a tool for developing therapeutic strategies. By selectively targeting these interactions, researchers could disrupt harmful pathways associated with various diseases.

Drug Delivery Systems

This compound demonstrates significant promise in drug delivery systems , particularly for anticancer therapies. Its ability to form micelles allows it to encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments. This property facilitates targeted delivery to cancer cells, potentially improving therapeutic efficacy while reducing toxicity.

Antioxidant and Neuroprotective Effects

Studies have indicated that solanesol, from which this compound is derived, possesses antioxidant properties. It has been shown to activate pathways that reduce oxidative stress and inflammation in cellular models. For instance, solanesol treatment has been linked to improved mitochondrial function and cognitive performance in models of neurodegeneration . These findings suggest that derivatives like this compound could be explored for their neuroprotective effects.

Case Studies and Experimental Evidence

  • Protein Prenylation Studies : Research highlighted that this compound serves as an effective substrate for prenylation studies, providing insights into the regulation of protein functions essential for cell signaling pathways.
  • Micelle Formation : Experimental data demonstrated that this compound can form stable micelles capable of encapsulating anticancer drugs like Taxol™, reversing drug resistance in bladder cancer cells .
  • Neuroprotective Studies : In animal models, solanesol was shown to restore coenzyme Q10 levels and improve motor functions and cognitive behaviors after inducing neurotoxic conditions . This suggests potential applications for this compound in treating neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities associated with this compound compared to its precursor, solanesol:

Activity This compound Solanesol
Protein PrenylationYesYes
Inhibition of Protein InteractionsYesLimited
Drug Delivery PotentialHighModerate
Antioxidant ActivityPotentialConfirmed
Neuroprotective EffectsUnder InvestigationConfirmed

Properties

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E)-1-bromo-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73Br/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKXEISKIAWCGM-MEGGAXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701104711
Record name (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

694.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52610-77-2
Record name (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52610-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,10,14,18,22,26,30,34-Hexatriacontanonaene, 1-bromo-3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solanesyl bromide
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Solanesyl bromide
Reactant of Route 3
Solanesyl bromide
Reactant of Route 4
Solanesyl bromide

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